Dexamethasone 21-Propionato

Descripción general

Descripción

Dexamethasone 21-propionate (dex 21-P) is a synthetic glucocorticoid steroid hormone and a prodrug of the active metabolite, dexamethasone. It is used in laboratory experiments to study the effects of glucocorticoid hormones on cell growth, metabolism, and gene expression.

Aplicaciones Científicas De Investigación

Regeneración Ósea y Curación de Fracturas

El Dexamethasone 21-Propionate es ampliamente utilizado en la ingeniería de tejidos óseos. Su incorporación en sistemas de liberación de fármacos, como nanopartículas, micropartículas y andamios, mejora la formación ósea y la curación de fracturas. Al controlar la liberación a largo plazo del fármaco, estos sistemas optimizan la eficacia del Dexamethasone al tiempo que minimizan los efectos secundarios sistémicos .

Prevención de Cicatrices y Curación de Heridas

La administración intradérmica de Dexamethasone 21-Propionate a través de nuevas microneedles de tres capas cargadas con Dexamethasone hidrófobo y su profármaco hidrófilo (fosfato de dexametasona sódico) ha demostrado ser prometedora para la prevención de cicatrices. El modo de liberación bifásica, liberación inicial en ráfaga seguida de una liberación sostenida más lenta, facilita la administración transdérmica e intradérmica .

Trastornos Inflamatorios

Las potentes propiedades antiinflamatorias del Dexamethasone 21-Propionate lo hacen valioso para tratar diversas afecciones inflamatorias. Suprime las citocinas, las quimiocinas y las moléculas de adhesión celular, mitigando las respuestas inflamatorias agudas .

Oftalmología

Las formulaciones tópicas de Dexamethasone 21-Propionate se utilizan para controlar la inflamación ocular, incluida la uveítis, la conjuntivitis alérgica y la inflamación postoperatoria. Su acción localizada minimiza los efectos secundarios sistémicos .

Enfermedades Respiratorias

El Dexamethasone 21-Propionate inhalado se utiliza para controlar el asma y la enfermedad pulmonar obstructiva crónica (EPOC). Sus efectos antiinflamatorios reducen la inflamación de las vías respiratorias y mejoran la función pulmonar .

Dermatología

Las cremas o pomadas de Dexamethasone 21-Propionate se recetan para afecciones de la piel como el eccema, la psoriasis y la dermatitis de contacto. Alivian la picazón, el enrojecimiento y la inflamación .

Mecanismo De Acción

Target of Action

Dexamethasone 21-Propionate, a derivative of Dexamethasone , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Dexamethasone 21-Propionate, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in a wide range of effects, depending on the cell type and the physiological context .

Biochemical Pathways

The binding of Dexamethasone 21-Propionate to the glucocorticoid receptor can affect various biochemical pathways. For instance, it has been associated with metabolism-related pathways, including the biosynthesis of amino acids and cofactors . The exact pathways affected can vary depending on the specific context and the tissues involved .

Pharmacokinetics

The pharmacokinetics of Dexamethasone 21-Propionate involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, the parent compound, has a bioavailability of 80-90% . It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours . About 65% of Dexamethasone is excreted in the urine . The specific ADME properties of Dexamethasone 21-Propionate may vary, but they are likely to be similar.

Result of Action

The action of Dexamethasone 21-Propionate at the molecular and cellular levels leads to a reduction in inflammation and immune response . This makes it effective in the treatment of various conditions, including endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, gastrointestinal, respiratory, hematologic, neoplastic, and edematous conditions .

Action Environment

The action, efficacy, and stability of Dexamethasone 21-Propionate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual patient factors, such as age, sex, genetic factors, and disease state, can also influence its action .

Safety and Hazards

Direcciones Futuras

Dexamethasone is commonly administered to reduce postoperative nausea and vomiting (PONV) and pain after surgery . The dosage varies from 0.75 to 9 mg a day depending on the disease being treated . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

Análisis Bioquímico

Biochemical Properties

Dexamethasone 21-Propionate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . The activity of CYP3A could be induced by Dexamethasone 21-Propionate when it is persistently administered, resulting in auto-induction .

Cellular Effects

Dexamethasone 21-Propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R .

Molecular Mechanism

Dexamethasone 21-Propionate exerts its effects at the molecular level through various mechanisms. It binds to glucocorticoid receptors, leading to changes in gene expression . This binding interaction can result in the inhibition or activation of enzymes, impacting various biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone 21-Propionate change over time in laboratory settings. Studies have shown that it exhibits time-dependent pharmacokinetics, with changes in its clearance over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dexamethasone 21-Propionate vary with different dosages in animal models. Studies have shown that low-dose Dexamethasone 21-Propionate lessens injury and enhances the recovery process in animal models of traumatic brain injury by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

Dexamethasone 21-Propionate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can influence metabolic flux or metabolite levels . It also has effects on glucose and lipid metabolism, impacting the levels of various oncogenes in the cytoplasm .

Transport and Distribution

Dexamethasone 21-Propionate is transported and distributed within cells and tissues. It is known to have a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Dexamethasone 21-Propionate is localized within various subcellular compartments. Its activity or function can be influenced by its subcellular localization . For instance, Dexamethasone 21-Propionate treatment has been shown to significantly decrease the protein level of p21, a cyclin-dependent kinase inhibitor, in MC3T3-E1 cells .

Propiedades

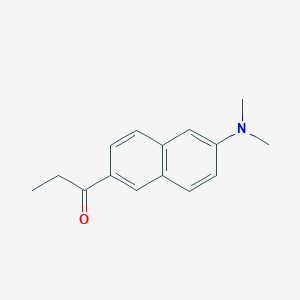

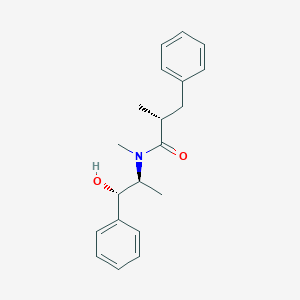

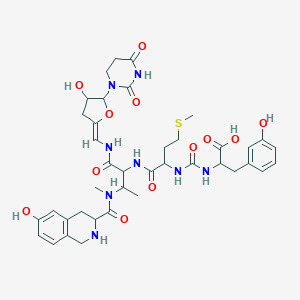

IUPAC Name |

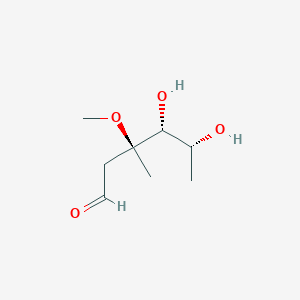

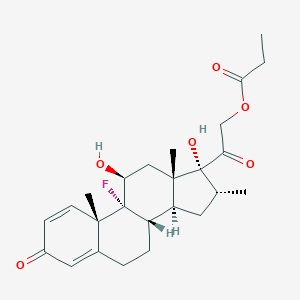

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3793-10-0 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)